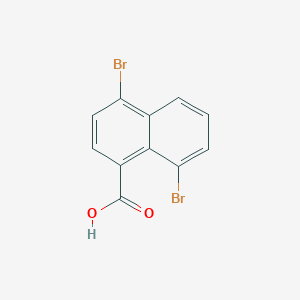
Phenylhydrazine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylhydrazine sulfate is a chemical compound with the molecular formula C12H18N4O4S. It is a derivative of phenylhydrazine, where the phenyl group is attached to a hydrazine moiety, and the sulfate group is bonded to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylhydrazine sulfate can be synthesized through the reaction of phenylhydrazine with sulfuric acid. The reaction typically involves heating phenylhydrazine in the presence of concentrated sulfuric acid to form the sulfate salt.
Industrial Production Methods: In an industrial setting, phenylhydrazine sulfate is produced on a larger scale using similar reaction conditions. The process involves careful control of temperature and the use of high-purity reagents to ensure the formation of the desired product. The reaction mixture is then purified to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Phenylhydrazine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used to substitute different groups on the phenyl ring.
Major Products Formed:
Oxidation: Formation of phenylhydrazine oxide.
Reduction: Formation of phenylhydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Scientific Research Applications
Phenylhydrazine sulfate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In biochemical studies to investigate enzyme mechanisms.
Medicine: In the development of pharmaceuticals and as a diagnostic tool.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which phenylhydrazine sulfate exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.
Comparison with Similar Compounds
Hydrazine sulfate
Phenylhydrazine hydrochloride
Phenylhydrazine hydrobromide
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C6H8N2O4S-2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
phenylhydrazine;sulfate |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5,8H,7H2;(H2,1,2,3,4)/p-2 |
InChI Key |
YUWVDIIHTJLPRI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NN.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



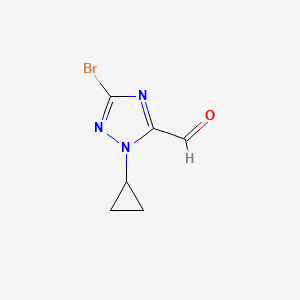
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
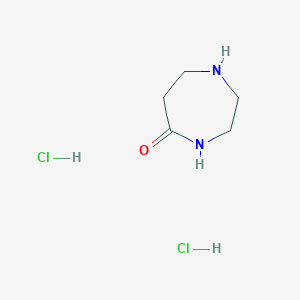
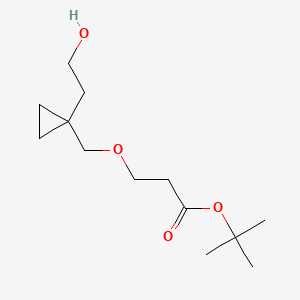

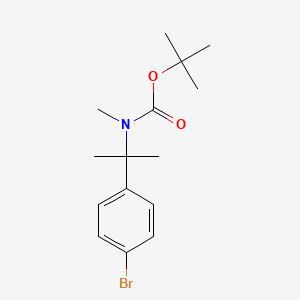
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
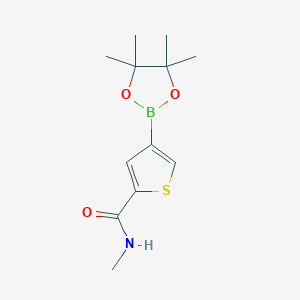
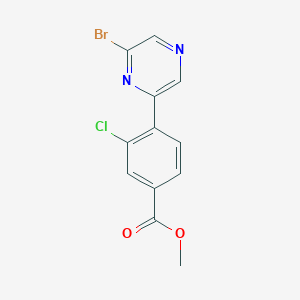
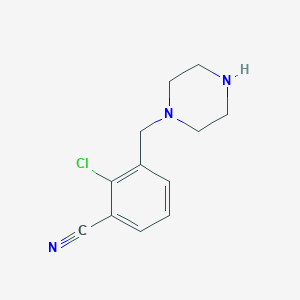
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
